

Elucidation of 2-lodo-5-nitrobenzamide: A Technical Guide

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Compound of Interest

Compound Name: 2-lodo-5-nitrosobenzamide

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Disclaimer: This technical guide details the structure elucidation of 2-lodo-5-nitrobenzamide. Due to the limited availability of experimental data for its direct analogue, **2-lodo-5-nitrosobenzamide**, this document focuses on the well-characterized nitro derivative as a proxy. The methodologies and analytical techniques described herein are largely applicable to the structural analysis of the nitroso compound, with expected variations in spectroscopic and crystallographic data reflecting the differences between the nitro and nitroso functional groups.

This in-depth guide is intended for researchers, scientists, and professionals in the field of drug development, providing a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-lodo-5-nitrobenzamide.

Chemical Structure and Properties

2-lodo-5-nitrobenzamide is a halogenated nitroaromatic compound. The presence of an iodine atom, a nitro group, and a benzamide moiety confers upon it specific chemical and physical properties relevant to its synthesis and potential biological activity.



Property	Value
Molecular Formula	C7H5IN2O3
Molecular Weight	292.03 g/mol
CAS Number	181376-12-5
Canonical SMILES	C1=CC(=C(C=C1INVALID-LINK [O-])C(=O)N)I

Experimental Protocols Synthesis of 2-lodo-5-nitrobenzamide

A plausible synthetic route to 2-lodo-5-nitrobenzamide involves a multi-step process starting from a commercially available precursor. A common method is the acylation of 2-iodo-5-nitroaniline.[1] An alternative pathway could involve the amidation of 2-iodo-5-nitrobenzoic acid.

Protocol: Synthesis via Sandmeyer-type Iodination and Amidation

This protocol outlines a general procedure that can be adapted for the synthesis of 2-lodo-5-nitrobenzamide, starting from 2-amino-5-nitrobenzoic acid.

Step 1: Diazotization and Iodination of 2-Amino-5-nitrobenzoic Acid

- Suspend 2-amino-5-nitrobenzoic acid in an acidic aqueous solution (e.g., HCl) and cool the mixture to 0-5 °C in an ice bath.
- Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.
- To the diazonium salt solution, add a solution of potassium iodide (KI).
- Allow the reaction mixture to warm to room temperature and then heat under reflux to facilitate the substitution of the diazonium group with iodine.
- Cool the mixture and collect the precipitated 2-iodo-5-nitrobenzoic acid by filtration. Purify the crude product by recrystallization.



Step 2: Amidation of 2-Iodo-5-nitrobenzoic Acid

- Activate the carboxylic acid group of 2-iodo-5-nitrobenzoic acid. This can be achieved by converting it to an acid chloride using thionyl chloride (SOCI2) or oxalyl chloride.
- In a separate flask, dissolve ammonia or an ammonia equivalent in a suitable aprotic solvent.
- Slowly add the acid chloride solution to the ammonia solution at low temperature.
- Allow the reaction to proceed to completion.
- The resulting 2-lodo-5-nitrobenzamide can be isolated by filtration and purified by recrystallization.



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Synthetic workflow for 2-Iodo-5-nitrobenzamide.

Spectroscopic and Crystallographic Data

The structural elucidation of 2-lodo-5-nitrobenzamide relies on a combination of spectroscopic techniques and X-ray crystallography. While a complete dataset for this specific molecule is not readily available in the public domain, the following sections describe the expected data based on the analysis of closely related compounds.[2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide protons. The aromatic protons will exhibit a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and iodo groups and the amide group.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide will appear significantly downfield. The chemical



shifts of the aromatic carbons will be influenced by the attached substituents.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Aromatic Protons: 7.5 - 8.5 ppm (multiplets)	Carbonyl Carbon: ~165-170 ppm
Amide Protons (NH ₂): 7.0 - 8.0 ppm (broad singlet)	Aromatic Carbons: 120 - 150 ppm
C-I Carbon: ~90-100 ppm	

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group	Characteristic Absorption (cm ⁻¹) (Predicted)
N-H Stretch (Amide)	3400 - 3200 (two bands, medium)
C-H Stretch (Aromatic)	3100 - 3000 (weak)
C=O Stretch (Amide)	1680 - 1650 (strong)
N-O Stretch (Nitro, asymmetric)	1550 - 1500 (strong)
N-O Stretch (Nitro, symmetric)	1350 - 1300 (strong)
C-I Stretch	600 - 500 (weak)

Mass Spectrometry (MS)

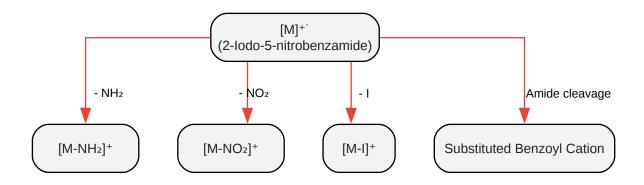
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z corresponding to the molecular weight of 2-lodo-5-nitrobenzamide.

Predicted Fragmentation Pattern:

- Loss of NH₂: [M 16]⁺
- Loss of NO₂: [M 46]⁺



- Loss of I: [M 127]+
- Formation of benzoyl cation derivatives: Fragmentation of the amide group can lead to characteristic benzoyl-type ions.



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Predicted mass spectrometry fragmentation pathway.

X-ray Crystallography

While the crystal structure of 2-lodo-5-nitrobenzamide is not publicly available, analysis of the crystal structure of 2-iodobenzamide provides insights into the expected molecular geometry and intermolecular interactions.[4] The molecule would be largely planar, with the amide group potentially showing some torsion relative to the benzene ring. Intermolecular hydrogen bonding involving the amide group and potentially the nitro group would be expected to play a significant role in the crystal packing.

Parameter (Based on Analogue)	Expected Value
C-I Bond Length	~2.1 Å
C-N (nitro) Bond Length	~1.5 Å
C=O Bond Length	~1.2 Å
C-N (amide) Bond Length	~1.3 Å

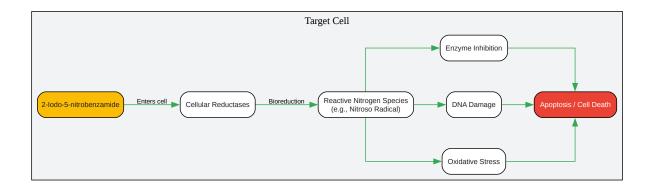
Biological Activity and Signaling Pathways



Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[6][7] The mechanism of action often involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

Potential Mechanism of Action:

The biological activity of 2-lodo-5-nitrobenzamide could be mediated through several pathways. The nitro group can be reduced by cellular reductases to generate reactive nitrogen species (RNS). These RNS can lead to oxidative stress, DNA damage, and inhibition of essential enzymes.



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Proposed signaling pathway for biological activity.

The presence of the iodine atom could also contribute to its biological activity, potentially by enhancing its lipophilicity and cellular uptake, or by participating in halogen bonding interactions with biological targets.

Conclusion



This technical guide provides a comprehensive framework for the structure elucidation of 2-lodo-5-nitrobenzamide, presented as a well-documented analogue for the less-characterized **2-lodo-5-nitrosobenzamide**. The detailed experimental approaches, predicted spectroscopic and crystallographic data, and plausible biological mechanisms of action offer a valuable resource for researchers in medicinal chemistry and drug development. Further experimental investigation is warranted to fully characterize **2-lodo-5-nitrosobenzamide** and explore its potential as a therapeutic agent.

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